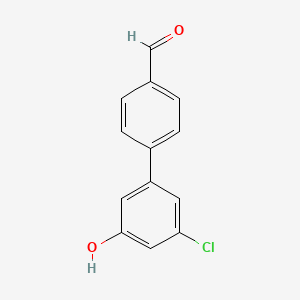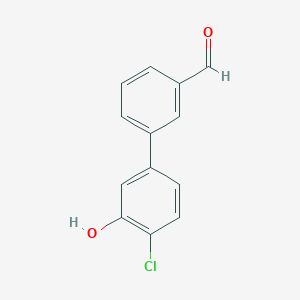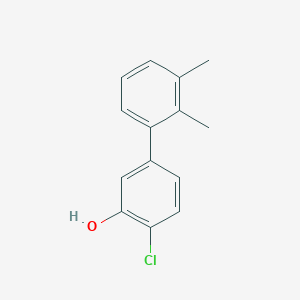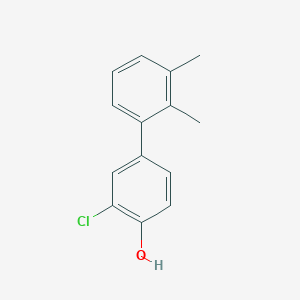
3-Chloro-5-(4-formylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-formylphenyl)phenol, 95% (3C5F) is an organic compound with a molecular formula of C9H7ClO2 and a molecular weight of 184.599 g/mol. It is a white solid at room temperature and has a melting point of 118–122 °C. 3C5F is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-formylphenyl)phenol, 95% has many scientific research applications. It is commonly used as a reagent for the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of pharmaceuticals, pesticides, and dyes. In addition, 3-Chloro-5-(4-formylphenyl)phenol, 95% is used in the synthesis of polymers, catalysts, and other materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(4-formylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It is also thought to inhibit the activity of certain proteins involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
3-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, as well as the activity of certain proteins involved in the metabolism of carbohydrates and lipids. In addition, 3-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(4-formylphenyl)phenol, 95% has many advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also non-toxic and has a low cost. However, it is sensitive to light and air, and should be stored in a dark, airtight container.
Zukünftige Richtungen
The future directions for 3-Chloro-5-(4-formylphenyl)phenol, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of 3-Chloro-5-(4-formylphenyl)phenol, 95% as a drug delivery system and its ability to target specific cells or tissues. Finally, research into the synthesis of more complex derivatives of 3-Chloro-5-(4-formylphenyl)phenol, 95% is necessary to expand its applications in scientific research.
Synthesemethoden
3-Chloro-5-(4-formylphenyl)phenol, 95% can be synthesized in two steps. The first step involves the reaction of 4-formylphenol with thionyl chloride to form 4-chloro-5-formylphenol. The second step involves the reaction of 4-chloro-5-formylphenol with sodium hydroxide to form 3-Chloro-5-(4-formylphenyl)phenol, 95%. Both of these reactions can be carried out in an inert atmosphere, such as nitrogen or argon, and require heating to a temperature of approximately 150°C.
Eigenschaften
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQQJIWHOHAQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685858 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-81-9 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














